molecular formula C24H27N3O2S B3634995 2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide

2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B3634995
M. Wt: 421.6 g/mol
InChI Key: NTTXCUATZKDVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of a cyclopentyl group, an ethyl group, and a 3-methylphenyl (m-tolyl) group in your compound suggests that it could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the bicyclic quinazolinone core, with various substituents attached to it. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of your compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of your compound would depend on its intended use. For example, some quinazolinone derivatives have been studied for their anticonvulsant activity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling your compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Properties

IUPAC Name

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-3-26(19-12-8-9-17(2)15-19)22(28)16-30-24-25-21-14-7-6-13-20(21)23(29)27(24)18-10-4-5-11-18/h6-9,12-15,18H,3-5,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTXCUATZKDVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide
Reactant of Route 6
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2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide

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